Cas no 147366-22-1 (Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl-)

Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl-
- N-(4-ethynylphenyl)-2,2-dimethylpropanamide
- 147366-22-1
- EN300-743975
-
- インチ: InChI=1S/C13H15NO/c1-5-10-6-8-11(9-7-10)14-12(15)13(2,3)4/h1,6-9H,2-4H3,(H,14,15)
- InChIKey: MWRWQTWZYBBZCR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 201.115364102Da
- どういたいしつりょう: 201.115364102Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 29.1Ų
Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743975-0.05g |
N-(4-ethynylphenyl)-2,2-dimethylpropanamide |
147366-22-1 | 95% | 0.05g |
$407.0 | 2024-05-23 | |
Enamine | EN300-743975-0.1g |
N-(4-ethynylphenyl)-2,2-dimethylpropanamide |
147366-22-1 | 95% | 0.1g |
$427.0 | 2024-05-23 | |
Enamine | EN300-743975-0.5g |
N-(4-ethynylphenyl)-2,2-dimethylpropanamide |
147366-22-1 | 95% | 0.5g |
$465.0 | 2024-05-23 | |
Enamine | EN300-743975-2.5g |
N-(4-ethynylphenyl)-2,2-dimethylpropanamide |
147366-22-1 | 95% | 2.5g |
$949.0 | 2024-05-23 | |
Enamine | EN300-743975-1.0g |
N-(4-ethynylphenyl)-2,2-dimethylpropanamide |
147366-22-1 | 95% | 1.0g |
$485.0 | 2024-05-23 | |
Enamine | EN300-743975-0.25g |
N-(4-ethynylphenyl)-2,2-dimethylpropanamide |
147366-22-1 | 95% | 0.25g |
$447.0 | 2024-05-23 | |
Enamine | EN300-743975-10.0g |
N-(4-ethynylphenyl)-2,2-dimethylpropanamide |
147366-22-1 | 95% | 10.0g |
$2085.0 | 2024-05-23 | |
Enamine | EN300-743975-5.0g |
N-(4-ethynylphenyl)-2,2-dimethylpropanamide |
147366-22-1 | 95% | 5.0g |
$1406.0 | 2024-05-23 |
Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl- 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl-に関する追加情報
Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl- (CAS No. 147366-22-1): A Comprehensive Overview
Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl- (CAS No. 147366-22-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of propanamides, which are widely studied for their pharmacological activities. The presence of a 4-ethynylphenyl group and a 2,2-dimethyl substituent in its molecular structure imparts distinct chemical and biological characteristics, making it a subject of intense research interest.
The molecular formula of this compound is C13H13NOS, and it exhibits a molecular weight of approximately 231.31 g/mol. The structural features of Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl-, include a benzene ring substituted with an ethynyl group at the 4-position and an amide linkage connecting it to a propyl chain with two methyl groups at the second carbon atom. This unique configuration suggests potential interactions with biological targets, which has led to its investigation in various therapeutic contexts.
In recent years, the field of propanamides has seen remarkable advancements, particularly in the development of neuroprotective agents and anti-inflammatory drugs. The 4-ethynylphenyl moiety is particularly noteworthy as it can participate in various chemical reactions, including metal coordination and π-stacking interactions, which are crucial for drug-receptor binding. Additionally, the 2,2-dimethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and membrane permeability.
One of the most compelling aspects of Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl-, is its potential role in neurodegenerative diseases. Studies have indicated that compounds with similar structural motifs may interact with specific enzymes and receptors involved in pathways such as the amyloid-beta pathway, which is central to the pathogenesis of Alzheimer's disease. The ethynyl group's ability to form stable complexes with transition metals has also opened up avenues for research into metal-based therapies for neurological disorders.
The synthesis of Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl-, involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key steps typically include the formation of the amide bond between 4-vinylaniline and 2-methylpropionitrile, followed by hydrogenation or other catalytic processes to introduce the ethynyl group. Advanced synthetic techniques such as cross-coupling reactions have been employed to achieve regioselectivity and minimize side products.
Recent research has also explored the pharmacokinetic properties of this compound. The combination of lipophilicity provided by the 2,2-dimethyl group and metabolic stability suggests that it may exhibit favorable pharmacokinetic profiles suitable for oral administration. Preclinical studies have begun to investigate its absorption, distribution, metabolism, and excretion (ADME) properties in animal models, providing valuable insights into its potential as a drug candidate.
The biological activity of Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl-, has been preliminarily assessed through in vitro assays targeting various enzymes and receptors relevant to human health. Initial findings suggest that it may possess inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is a key target in Alzheimer's disease treatment. Furthermore, its interaction with other biological targets like cyclooxygenase (COX) enzymes could make it a candidate for developing anti-inflammatory agents.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and understand the mechanism of action at a molecular level. These studies have provided valuable insights into how Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl-, interacts with biological targets and how modifications to its structure could enhance its efficacy.
In conclusion, Propanamide, N-(4-ethynylphenyl)-2,2-dimethyl- (CAS No. 147366-22-1) represents a promising area of research in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its investigation in contexts such as neurodegenerative diseases highlights its significance as a lead compound for further development. As research continues to uncover new aspects of its biology and chemistry, this compound is poised to make significant contributions to drug discovery efforts.
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